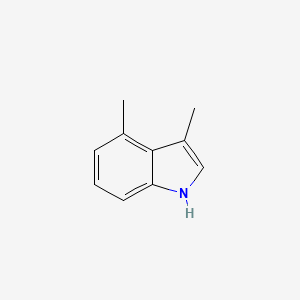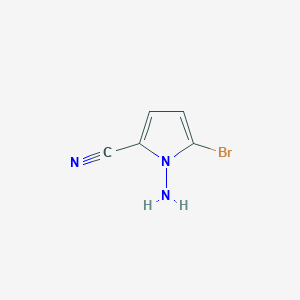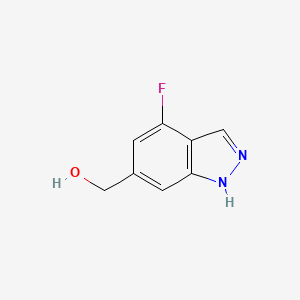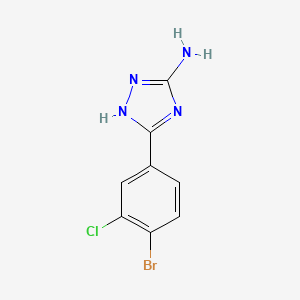
3,4-Dimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylindole is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its two methyl groups attached at the 3rd and 4th positions of the indole ring. Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylindole can be achieved through several methods. One common approach involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C, yielding 2,4-dimethyl-7-bromoindole . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction and Fischer indole synthesis are scaled up with careful control of temperature, pressure, and reactant concentrations to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
3,4-Dimethylindole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylindole involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest, trigger apoptotic cell death, and inhibit specific enzymes like topoisomerase II. These actions are mediated through its ability to form DNA cross-links and interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
- 2,4-Dimethylindole
- 2-Methylindole
- 3-Methylindole
- 4-Methylindole
Comparison: 3,4-Dimethylindole is unique due to the presence of two methyl groups at the 3rd and 4th positions, which influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3,4-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |
Clave InChI |
SEZVAZUWAHPSAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CNC2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)
![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)





